

## Ciprofloxacin's Impact on Eukaryotic Topoisomerase II Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. However, at concentrations significantly higher than those achieved during standard antibacterial therapy, ciprofloxacin also exerts an inhibitory effect on eukaryotic topoisomerase II. This technical guide provides an in-depth analysis of the interaction between ciprofloxacin and eukaryotic topoisomerase II, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and illustrating the proposed mechanisms of action. Unlike many anticancer agents that "poison" topoisomerase II by stabilizing the DNA-enzyme cleavage complex, ciprofloxacin primarily acts as a catalytic inhibitor, interfering with the enzyme's DNA relaxation activity. This can lead to cell cycle arrest at the G2/M phase and, in some cases, the induction of apoptosis. Understanding this off-target effect is crucial for evaluating the comprehensive pharmacological profile of ciprofloxacin and its potential applications or toxicities in eukaryotic systems.

### Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA arising during replication, transcription, and recombination. Eukaryotic type II topoisomerases (Top2), which include isoforms  $\alpha$  and  $\beta$ , transiently cleave both strands of a DNA duplex to allow the passage of another DNA segment, thereby altering DNA topology. Due to their critical role in cell proliferation, Top2 enzymes are established targets for anticancer drugs.



Ciprofloxacin's well-documented antibacterial mechanism involves the inhibition of bacterial type II topoisomerases. Its effect on the eukaryotic counterparts is considerably weaker, occurring at concentrations several orders of magnitude higher than those required for antibacterial activity[1]. Nevertheless, this interaction has garnered interest for its potential implications in drug side effects and for exploring the anticancer properties of fluoroquinolones[2][3]. This guide synthesizes the current understanding of how ciprofloxacin affects the function of eukaryotic topoisomerase II.

## Quantitative Data on Ciprofloxacin's Activity

The inhibitory effect of **ciprofloxacin** on eukaryotic topoisomerase II is concentration-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibition of Eukaryotic Topoisomerase II

**Activity by Ciprofloxacin** 

| Parameter                     | Enzyme/Cell<br>Line                 | Concentration | Effect                                      | Reference |
|-------------------------------|-------------------------------------|---------------|---------------------------------------------|-----------|
| Catalytic<br>Inhibition       | Human<br>Topoisomerase<br>IIα & IIβ | 200–300 μΜ    | Inhibition of DNA relaxation                | [4][5]    |
| DNA Damage                    | Human<br>lymphoblastoid<br>cells    | 80 μg/mL      | Induction of<br>double-strand<br>DNA breaks | [6]       |
| Mitochondrial DNA Replication | In vivo (HeLa<br>cells)             | 80 μg/mL      | Impaired                                    | [7][8]    |

## Table 2: Cytotoxicity of Ciprofloxacin in Eukaryotic Cancer Cell Lines



| Cell Line                         | Assay      | Value          | Reference |
|-----------------------------------|------------|----------------|-----------|
| A549 (Non-small cell lung cancer) | LC50 (48h) | 19.5 μg/mL     | [2]       |
| A549 (Non-small cell lung cancer) | LC50 (48h) | 102.1 μg/mL    | [2]       |
| A-172 (Glioblastoma)              | IC50       | 388.6 μM       | [9]       |
| SW480 (Colon cancer)              | IC50       | 160.4 μM ± 6.7 | [9]       |
| SW620 (Colon cancer)              | IC50       | 200.4 μM ± 4.9 | [9]       |
| PC3 (Prostate cancer)             | IC50       | 101.4 μM ± 3.6 | [9]       |
| A549 (Non-small cell lung cancer) | IC50       | 133.3 μg/mL    | [9]       |
| HepG2 (Liver cancer)              | IC50       | 60.5 μg/mL     | [9]       |

# Mechanism of Action: Catalytic Inhibition and Downstream Effects

**Ciprofloxacin**'s primary mechanism of action on eukaryotic topoisomerase II is not as a "poison" that stabilizes the cleavage complex, a hallmark of drugs like etoposide. Instead, at high concentrations, it functions as a catalytic inhibitor, interfering with the ATP-dependent DNA relaxation/supercoiling activity of the enzyme[4][5]. This inhibition can lead to the accumulation of topological stress, ultimately impacting DNA replication and transcription.

The downstream cellular consequences of this inhibition include cell cycle arrest, primarily at the G2/M checkpoint[2][10][11]. This arrest is thought to be a response to the compromised DNA topology, preventing cells from entering mitosis with improperly segregated chromosomes. In some cancer cell lines, prolonged G2/M arrest induced by **ciprofloxacin** can trigger apoptosis[9][10][11].





Click to download full resolution via product page

**Figure 1.** Proposed signaling pathway for **ciprofloxacin**-induced G2/M cell cycle arrest.

## **Experimental Protocols**

Investigating the impact of **ciprofloxacin** on eukaryotic topoisomerase II involves several key in vitro and cell-based assays.

## In Vitro Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of **ciprofloxacin** to inhibit the catalytic activity of topoisomerase II, specifically its capacity to relax supercoiled plasmid DNA in the presence of ATP.

#### Methodology:

- Reaction Mixture Preparation: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 1.75 M KCl, 1 mM EDTA, 50 mM MgCl<sub>2</sub>, 25% glycerol), 10 mM ATP, and negatively supercoiled plasmid DNA (e.g., pBR322)[4][5][12].
- Inhibitor Addition: Aliquot the reaction mixture into separate tubes. Add varying concentrations of ciprofloxacin (typically in the range of 10-500 μM) or a vehicle control (e.g., DMSO) to each tube[4][5].
- Enzyme Addition and Incubation: Add purified human topoisomerase IIα or IIβ (e.g., 20-30 nM) to each reaction tube[4][5]. Mix gently and incubate at 37°C for 15-30 minutes[4][5][12].
- Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 3 μL of 77.5 mM Na<sub>2</sub>EDTA, 0.77% SDS)[4][5].







- Agarose Gel Electrophoresis: Add loading dye to the samples and resolve the DNA topoisomers on a 1% agarose gel.
- Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled and relaxed DNA. Inhibition is observed as a dosedependent increase in the supercoiled DNA form.





Click to download full resolution via product page

**Figure 2.** Experimental workflow for the in vitro DNA relaxation assay.



## In Vitro Topoisomerase II DNA Cleavage Assay

This assay determines whether **ciprofloxacin** acts as a topoisomerase II "poison" by stabilizing the covalent enzyme-DNA cleavage complex.

#### Methodology:

- Reaction Setup: Prepare reaction mixtures containing a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 2.5% glycerol), supercoiled plasmid DNA, and varying concentrations of ciprofloxacin[4][5]. A known Top2 poison like etoposide serves as a positive control.
- Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα or IIβ
   (e.g., 150 nM) and incubate at 37°C for a short period (e.g., 6 minutes)[4][5].
- Trapping the Cleavage Complex: Add SDS and EDTA to trap the covalent DNA-protein complexes[4][5].
- Protein Digestion: Add Proteinase K and incubate at 37°C for 30 minutes to digest the topoisomerase[4][5].
- Analysis: Analyze the DNA products by agarose gel electrophoresis. An increase in linear
  and nicked circular DNA relative to the control indicates the stabilization of cleavage
  complexes. Studies have shown that ciprofloxacin does not significantly increase DNA
  cleavage by human topoisomerase II, unlike etoposide[4][5][13].





Click to download full resolution via product page

Figure 3. Experimental workflow for the in vitro DNA cleavage assay.



## **Cell-Based G2/M Arrest Analysis**

This assay evaluates the effect of **ciprofloxacin** on cell cycle progression in cultured eukaryotic cells.

#### Methodology:

- Cell Culture and Treatment: Culture a suitable cell line (e.g., A549, TK6 lymphoblastoid cells) to approximately 50-60% confluency[2][11]. Treat the cells with various concentrations of ciprofloxacin for a specified duration (e.g., 24-48 hours).
- Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
- Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in **ciprofloxacin**-treated samples compared to controls indicates cell cycle arrest[2].

## **Conclusion and Future Directions**

**Ciprofloxacin**'s interaction with eukaryotic topoisomerase II is characterized by catalytic inhibition at high, supra-therapeutic concentrations, rather than the stabilization of DNA cleavage complexes. This activity can induce a G2/M cell cycle arrest and subsequent apoptosis in various cancer cell lines, suggesting a potential, albeit weak, anticancer effect. The data presented in this guide highlight that the concentrations required to affect eukaryotic Top2 are significantly higher than those used for antibacterial purposes, making it unlikely to be a primary cause of common adverse events in patients[4][5].

#### Future research should focus on:

• Structure-Activity Relationship: Investigating derivatives of **ciprofloxacin** that may exhibit enhanced and more selective inhibitory activity against eukaryotic topoisomerase II for



potential therapeutic applications[9].

- Isoform Specificity: Further elucidating the differential effects of ciprofloxacin on topoisomerase IIα and IIβ, which could have implications for cell-type-specific toxicities.
- In Vivo Relevance: Conducting further studies to determine if localized high concentrations of ciprofloxacin in specific tissues could lead to clinically relevant inhibition of eukaryotic topoisomerase II.

This technical guide provides a foundational understanding for researchers and professionals in drug development, offering a summary of the quantitative effects, mechanistic insights, and experimental approaches to study the impact of **ciprofloxacin** on this critical eukaryotic enzyme.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. Ciprofloxacin is a potential topoisomerase II inhibitor for the treatment of NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase
   IIα and IIβ PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC



[pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ciprofloxacin's Impact on Eukaryotic Topoisomerase II Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604951#ciprofloxacin-s-impact-on-eukaryotic-topoisomerase-2-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com